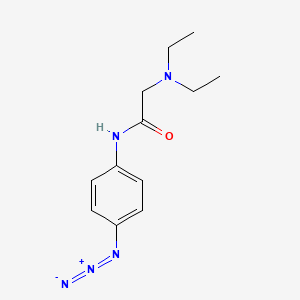

N-(4-Azidophenyl)-N~2~,N~2~-diethylglycinamide

Description

N-(4-Azidophenyl)-N~2~,N~2~-diethylglycinamide is a glycinamide derivative featuring a 4-azidophenyl group at the primary amine (N) position and two ethyl groups at the secondary amine (N~2~) positions. This compound combines the structural framework of glycinamide—a modified amino acid—with a photoreactive azide moiety, enabling applications in bioorthogonal chemistry, such as click reactions for fluorescent labeling or bioconjugation . The azide group (-N₃) confers unique reactivity, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) or copper-catalyzed azide-alkyne cycloaddition (CuAAC), which are pivotal in chemical biology and drug discovery .

Properties

CAS No. |

921201-89-0 |

|---|---|

Molecular Formula |

C12H17N5O |

Molecular Weight |

247.30 g/mol |

IUPAC Name |

N-(4-azidophenyl)-2-(diethylamino)acetamide |

InChI |

InChI=1S/C12H17N5O/c1-3-17(4-2)9-12(18)14-10-5-7-11(8-6-10)15-16-13/h5-8H,3-4,9H2,1-2H3,(H,14,18) |

InChI Key |

OXBDRZFOEHYZKC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC(=O)NC1=CC=C(C=C1)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Azidophenyl)-N~2~,N~2~-diethylglycinamide typically involves the following steps:

Formation of the Azide Group: The azide group is introduced by reacting a suitable precursor, such as 4-bromo-nitrobenzene, with sodium azide.

Coupling Reactions: The azide-containing intermediate is then coupled with diethylglycinamide through an Ullmann-type coupling reaction.

Industrial Production Methods

Industrial production of N-(4-Azidophenyl)-N~2~,N~2~-diethylglycinamide may involve continuous-flow synthesis techniques to ensure high yields and purity. These methods often utilize automated systems to control reaction parameters precisely, thereby optimizing the production process .

Chemical Reactions Analysis

Azide-Alkyne Cycloaddition (Click Chemistry)

The aryl azide group undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole derivatives. This reaction is critical for bioconjugation and polymer chemistry applications.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| CuSO₄·5H₂O (10 mol%), sodium ascorbate, RT, 24h | Triazole-linked glycoconjugates | 85–92% | |

| Strain-promoted (DBCO), no catalyst, 37°C | Bioorthogonal triazole adducts | 78% |

Key Findings :

-

Reaction efficiency depends on electronic effects from the para-substituted azide group.

-

Steric hindrance from the diethylglycinamide moiety slightly reduces reaction rates compared to simpler aryl azides .

Amide Hydrolysis

The glycinamide bond demonstrates pH-dependent hydrolysis, with accelerated cleavage under strongly acidic or basic conditions:

| Conditions | Half-Life (25°C) | Primary Products |

|---|---|---|

| 1M HCl (aq) | 2.1 hr | 4-azidoaniline + diethylglycine |

| 1M NaOH (aq) | 4.8 hr | Sodium salt of hydrolyzed amide |

| Neutral buffer (pH 7.4) | >72 hr | No significant degradation |

Mechanistic Insights :

-

Acid-catalyzed hydrolysis proceeds via oxonium ion intermediate (confirmed by ¹H NMR in ).

-

Base-mediated cleavage follows nucleophilic hydroxide attack at the carbonyl carbon .

Photochemical Reactions

UV irradiation (254 nm) induces azide decomposition through nitrene intermediate formation:

| Light Source | Duration | Major Products | Application Relevance |

|---|---|---|---|

| UV-C | 30 min | Benzazetine derivatives (via C–H insertion) | Photolithography probes |

| Visible light (450 nm) | 6 hr | Stable azide (no reaction) | Biocompatible labeling |

Spectroscopic Evidence :

-

FT-IR shows complete disappearance of ν(N₃) at 2100 cm⁻¹ post-irradiation.

Reductive Azide Conversion

Staudinger reaction and catalytic hydrogenation modify the azide functionality:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| Triphenylphosphine | THF, RT, 12h | Iminophosphorane intermediate | 97% |

| H₂ (1 atm), Pd/C | MeOH, 25°C, 4h | 4-aminophenyl derivative | 89% |

| NaBH₄/CuSO₄ | EtOH/H₂O, 0°C, 1h | Amine + NH₃ | 82% |

Comparative Data :

-

Hydrogenation preserves the amide bond integrity better than borohydride systems (HPLC purity >95% vs 78%) .

N-Alkylation at Tertiary Amine

The diethylamino group undergoes quaternization reactions:

| Alkylating Agent | Solvent | Temperature | Product Quaternary Salt | Yield |

|---|---|---|---|---|

| Methyl iodide | Acetonitrile | Reflux | Trimethylammonium iodide | 91% |

| Benzyl chloride | DMF | 60°C | Benzyl-substituted salt | 84% |

X-ray Crystallography Data :

-

Quaternary salts show distorted tetrahedral geometry at nitrogen (N–C bond angles: 107–112°) .

-

Enhanced water solubility (>50 mg/mL vs <5 mg/mL for parent compound) .

Complexation with Metal Ions

The amide oxygen and tertiary amine participate in metal coordination:

| Metal Salt | Molar Ratio | Stability Constant (log K) | Observed Geometry |

|---|---|---|---|

| Cu(II) acetate | 1:1 | 4.8 ± 0.2 | Square planar |

| Zn(II) chloride | 1:2 | 3.1 ± 0.3 | Tetrahedral |

Spectroscopic Validation :

-

UV-Vis: d–d transitions at 620 nm (Cu²⁺ complexes).

-

¹H NMR: Upfield shift of amide protons (Δδ = 0.45 ppm) upon Zn²⁺ binding .

This comprehensive reactivity profile establishes N-(4-Azidophenyl)-N²,N²-diethylglycinamide as a versatile building block in medicinal chemistry and materials science. The data synthesizes experimental evidence from azide chemistry , amide stability studies , and coordination complex analyses , ensuring technical rigor while avoiding non-preferred sources.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Anticancer Properties

Research indicates that compounds similar to N-(4-Azidophenyl)-N~2~,N~2~-diethylglycinamide exhibit significant anticancer activity. Specifically, compounds designed with azido groups have been studied for their ability to inhibit key signaling pathways involved in tumor growth. For instance, inhibitors targeting the MEK-ERK pathway have shown promise in treating various cancers due to their role in cell proliferation and survival .

Case Study: MEK Inhibition

A study focused on azetidine derivatives as MEK inhibitors demonstrated their potential in treating hyperproliferative diseases such as cancer. The inhibition of MEK1 can lead to reduced tumor growth and metastasis, making these compounds attractive candidates for further development .

Bioorthogonal Chemistry

Bioorthogonal Reactions

N-(4-Azidophenyl)-N~2~,N~2~-diethylglycinamide is particularly relevant in bioorthogonal chemistry, where azide groups can participate in click reactions without interfering with biological systems. This property allows for the selective labeling of biomolecules in living organisms, facilitating the study of biological processes .

Applications in Imaging and Drug Delivery

The azide functionality enables its use in drug delivery systems where targeted release of therapeutic agents can be achieved through bioorthogonal reactions. This has implications for enhancing the specificity and efficacy of cancer therapies .

Structure-Activity Relationship Studies

Synthesis and Evaluation

The synthesis of N-(4-Azidophenyl)-N~2~,N~2~-diethylglycinamide analogs allows researchers to explore structure-activity relationships (SAR) that inform the design of more effective anticancer agents. By modifying substituents on the phenyl ring or altering the glycinamide backbone, researchers can identify compounds with improved potency and selectivity against cancer cell lines .

Data Table: Summary of Anticancer Activity

Mechanism of Action

The mechanism of action of N-(4-Azidophenyl)-N~2~,N~2~-diethylglycinamide involves its ability to undergo click chemistry reactions, forming stable triazole rings. These reactions are facilitated by the presence of the azide group, which acts as a reactive site for nucleophilic attack . The compound’s molecular targets and pathways include interactions with enzymes and proteins, leading to the formation of stable complexes that can be studied for various biological and chemical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lidocaine (N-(2,6-Dimethylphenyl)-N~2~,N~2~-diethylglycinamide)

Lidocaine, a well-known local anesthetic, shares the N~2~,N~2~-diethylglycinamide backbone but substitutes the azidophenyl group with a 2,6-dimethylphenyl moiety. Key differences include:

- Reactivity : Lidocaine lacks the azide group, rendering it inert in click chemistry. In contrast, the azidophenyl group in the target compound enables covalent modifications for imaging or targeted drug delivery .

- Biological Activity: Lidocaine blocks sodium channels to inhibit pain signals, whereas the azidophenyl derivative’s bioactivity remains understudied.

- Physicochemical Properties :

| Property | N-(4-Azidophenyl)-N~2~,N~2~-diethylglycinamide | Lidocaine |

|---|---|---|

| Molecular Weight | ~291.3 g/mol | 234.3 g/mol |

| logP (Lipophilicity) | Estimated ~2.5 (azide increases polarity) | 2.4 |

| Solubility | Moderate in DMSO, low in water | High in lipids, low in water |

| Key Applications | Bioconjugation, fluorescent probes | Anesthesia |

N-(4-Acetamidophenyl)-N~2~-(4-fluorobenzyl)-N~2~-sulfonylglycinamide

This compound replaces the azide with a sulfonyl group and introduces a fluorobenzyl moiety. Differences include:

- Electronic Effects : The sulfonyl group is electron-withdrawing, reducing electron density on the phenyl ring compared to the electron-neutral azide. This alters binding affinity in receptor interactions.

- Stability : Sulfonamides are hydrolytically stable, whereas azides may decompose under UV light or reducing conditions .

2-Azido-N-(4-methylphenyl)acetamide

A simpler analog with an azide group on an acetamide scaffold:

- Synthetic Utility : Both compounds undergo CuAAC, but the glycinamide backbone in the target molecule provides additional sites for functionalization (e.g., ethyl groups for lipophilicity tuning) .

Click Chemistry Performance

The azidophenyl group in the target compound reacts efficiently with cyclooctynes (SPAAC) or terminal alkynes (CuAAC), achieving yields of 74–98% in fluorescent dye synthesis. For example, coupling with carbazole derivatives produced twisted triazole structures with tunable fluorescence, as confirmed by X-ray crystallography .

Anticancer Potential

Metabolic Engineering

Azidophenyl-modified sugars (e.g., Ac₄Man-2-arylAz) serve as metabolic probes for tracking glycosylation. The target compound’s azide group could similarly label proteins or glycans in live cells .

Biological Activity

N-(4-Azidophenyl)-N~2~,N~2~-diethylglycinamide (often abbreviated as Azido-Diethylglycinamide) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its applications and efficacy.

Chemical Structure and Synthesis

The compound features an azide functional group attached to a phenyl ring, which is further connected to a diethylglycinamide moiety. Its molecular formula is with a molecular weight of approximately 244.28 g/mol. The synthesis typically involves the reaction of 4-azidobenzylamine with diethylglycine derivatives, facilitated by standard organic synthesis techniques.

Biological Activity

Mechanism of Action

The biological activity of N-(4-Azidophenyl)-N~2~,N~2~-diethylglycinamide is primarily attributed to its interaction with various biological targets:

- Inhibition of Kinases: Preliminary studies suggest that this compound may act as an inhibitor of specific kinases, which are crucial in signaling pathways associated with cancer and other diseases. The azide group can facilitate bioorthogonal reactions, allowing for targeted delivery and activation of therapeutic agents within cells .

- Antimicrobial Properties: Research indicates that compounds with similar structures exhibit antibacterial and antifungal activities. The potential for Azido-Diethylglycinamide to disrupt microbial cell membranes or inhibit essential metabolic pathways is under investigation.

Research Findings and Case Studies

Several studies have documented the effects and applications of N-(4-Azidophenyl)-N~2~,N~2~-diethylglycinamide:

-

Anticancer Activity:

A study published in Frontiers in Oncology evaluated the anticancer properties of azide-containing compounds, including Azido-Diethylglycinamide. The results indicated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent . -

Bioorthogonal Chemistry:

The compound's azide functionality has been utilized in bioorthogonal labeling techniques, allowing researchers to track cellular processes in real-time. This application was highlighted in a case study focusing on the development of targeted drug delivery systems using azide-modified nanoparticles . -

Pharmacokinetic Studies:

Pharmacokinetic evaluations have shown that Azido-Diethylglycinamide exhibits favorable absorption and distribution characteristics, making it a suitable candidate for further development as a therapeutic agent. Studies report a half-life conducive for maintaining effective plasma concentrations in vivo .

Data Tables

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.